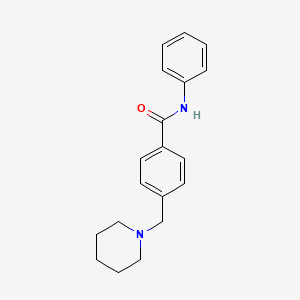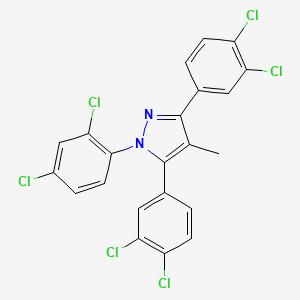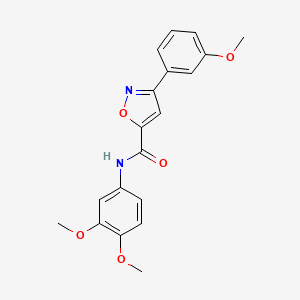
1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Übersicht
Beschreibung
1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was discovered by a team of researchers at the University of Queensland and is currently being investigated as a potential cancer treatment.
Wirkmechanismus
1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide selectively binds to a specific region of RNA polymerase I, preventing the enzyme from transcribing ribosomal RNA. This leads to the activation of the p53 pathway, which can induce cell cycle arrest or apoptosis. The exact mechanism by which this compound activates the p53 pathway is not fully understood, but it is thought to involve the stabilization of the p53 protein.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to reduce tumor growth in preclinical models of several types of cancer. In addition, this compound has been shown to sensitize cancer cells to other chemotherapy agents, making it a potential combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is its selectivity for cancer cells, which reduces the potential for off-target effects. However, this compound can be difficult to synthesize and is not currently available as a commercial product. In addition, there is limited information on the pharmacokinetics and toxicity of this compound, which could limit its clinical use.
Zukünftige Richtungen
There are several potential future directions for research on 1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more efficient synthesis methods, which could make the drug more accessible for research and clinical use. Another area of interest is the investigation of this compound in combination with other chemotherapy agents, which could enhance its efficacy. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of this compound as a cancer treatment.
Wissenschaftliche Forschungsanwendungen
1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to selectively inhibit RNA polymerase I transcription, which is responsible for the production of ribosomal RNA. This inhibition leads to the activation of the p53 pathway, which is a tumor suppressor pathway that can induce cell cycle arrest or apoptosis. This compound has been shown to be effective in preclinical models of several types of cancer, including breast, ovarian, and pancreatic cancer.
Eigenschaften
IUPAC Name |
1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-23-16-10-6-5-9-15(16)19-18(22)13-11-17(21)20(12-13)14-7-3-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJAZWJBVOPCHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4654506.png)

![2-[(4,6-dimethyl-2-{[methyl(phenyl)amino]carbonyl}thieno[2,3-b]pyridin-3-yl)amino]-2-oxoethyl acetate](/img/structure/B4654510.png)
![2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4654522.png)
![N-{1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4654533.png)
![2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine](/img/structure/B4654535.png)

![N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B4654547.png)


![1-(4-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4654566.png)
![2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4654574.png)
